Stereochemical Differentiation: L-Talose vs D-Galactose as C-2 Epimer Substrate for Enzyme Recognition
L-Talose differs from D-galactose solely by inversion of configuration at the C-2 position, classifying it as the C-2 epimer of galactose [1]. This stereochemical distinction produces quantifiable differences in enzyme substrate specificity. Glucose-6-phosphate isomerase from Pyrococcus furiosus converts L-Talose to L-tagatose with 80% conversion yield after approximately 420 minutes, while also producing L-galactose at 5% yield [2]. In contrast, D-ribulose (a ketose) exhibits 53% and 8% conversion yields to the corresponding products after 240 minutes under identical conditions [2]. The preferential recognition of L-Talose as an aldose substrate confirms that stereochemical configuration at C-2 directly determines enzymatic conversion efficiency and product distribution.
| Evidence Dimension | Enzymatic conversion yield |
|---|---|
| Target Compound Data | L-Talose conversion to L-tagatose: 80% yield; to L-galactose: 5% yield after 420 min |
| Comparator Or Baseline | D-Ribulose conversion to corresponding products: 53% and 8% yield after 240 min |
| Quantified Difference | L-Talose achieves 80% conversion to primary product vs 53% for D-ribulose; reaction time differs (420 vs 240 min) |
| Conditions | Glucose-6-phosphate isomerase from Pyrococcus furiosus; in vitro enzymatic assay |
Why This Matters
For researchers designing enzymatic synthesis routes or probing carbohydrate-active enzyme specificity, L-Talose offers a defined stereochemical substrate with quantifiable conversion outcomes that cannot be replicated using D-galactose or other common hexoses.
- [1] RGD Ontology Report. Talose: An aldohexose that is the C-2 epimer of galactose. View Source
- [2] Yoon, S.H., et al. Substrate specificity of a glucose-6-phosphate isomerase from Pyrococcus furiosus for monosaccharides. Applied Microbiology and Biotechnology. View Source
